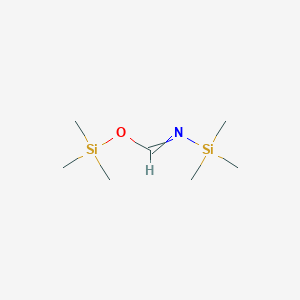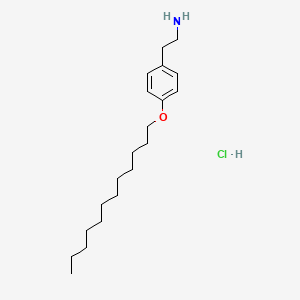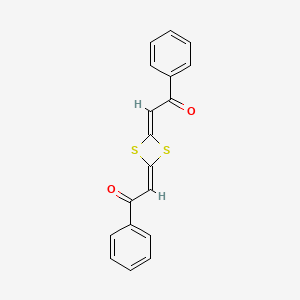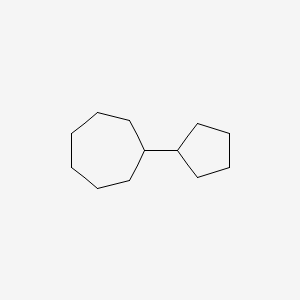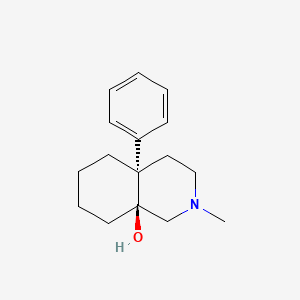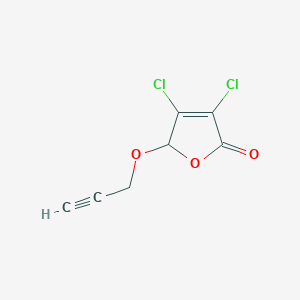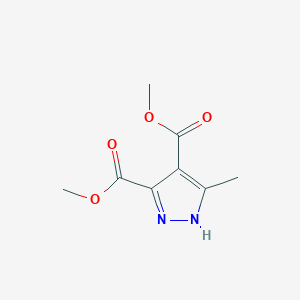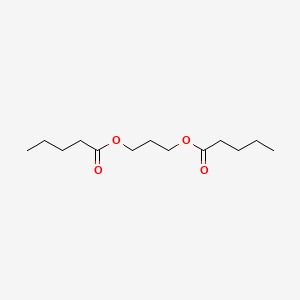
Propane-1,3-diyl dipentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its ester functional groups, which are derived from pentanoic acid and propane-1,3-diol. It is primarily used as a plasticizer in polyvinyl chloride (PVC) polymers .
準備方法
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl dipentanoate can be synthesized through the esterification of propane-1,3-diol with pentanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of propane-1,3-diol with pentanoic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .
化学反応の分析
Types of Reactions
Propane-1,3-diyl dipentanoate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Propane-1,3-diol and pentanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
科学的研究の応用
Propane-1,3-diyl dipentanoate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products.
Biology: Investigated for its potential use in biodegradable polymers and drug delivery systems.
Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: Utilized in the manufacturing of adhesives, coatings, and other polymer-based materials.
作用機序
The mechanism of action of propane-1,3-diyl dipentanoate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. The ester functional groups interact with the polymer chains, reducing intermolecular forces and allowing for greater mobility of the polymer segments .
類似化合物との比較
Similar Compounds
Propane-1,3-diol dipentanoate: Similar structure but with different ester groups.
Propane-1,2-diyl dipentanoate: Differing in the position of the ester groups on the propane backbone.
Uniqueness
Propane-1,3-diyl dipentanoate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to act as a non-phthalate plasticizer makes it a valuable alternative in applications where phthalate plasticizers are restricted .
特性
CAS番号 |
50343-39-0 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
3-pentanoyloxypropyl pentanoate |
InChI |
InChI=1S/C13H24O4/c1-3-5-8-12(14)16-10-7-11-17-13(15)9-6-4-2/h3-11H2,1-2H3 |
InChIキー |
MXBNLDIQSXLJQE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)OCCCOC(=O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


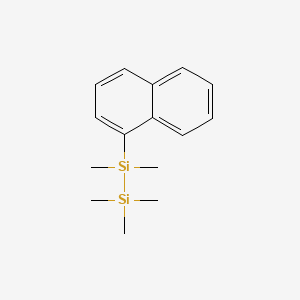
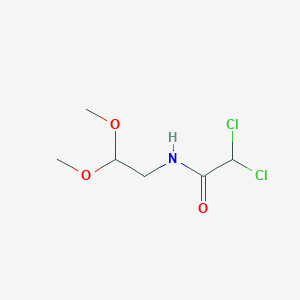
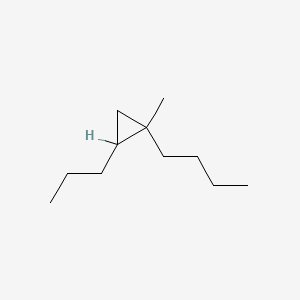
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
